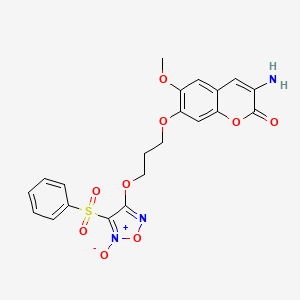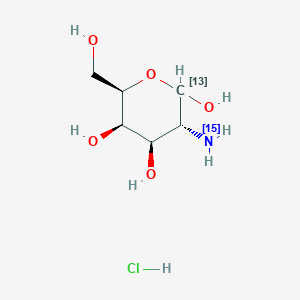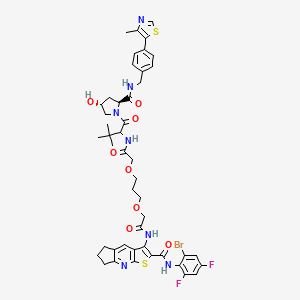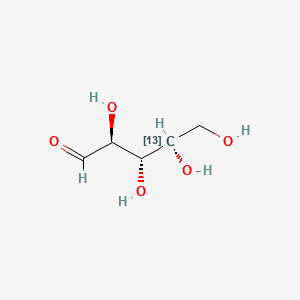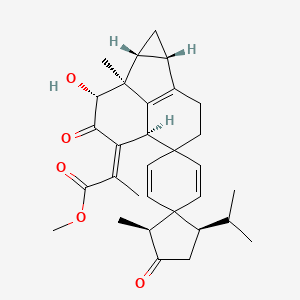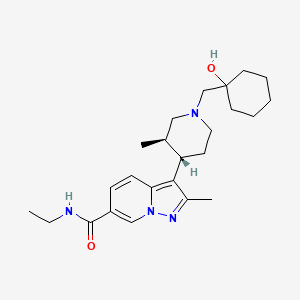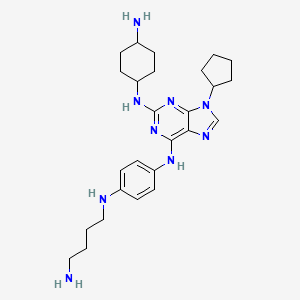
Pdgfr|A/flt3-itd-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pdgfr|A/flt3-itd-IN-3 is a potent inhibitor of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. This compound has shown significant potential in the research of acute myeloid leukemia and chronic eosinophilic leukemia due to its ability to inhibit these receptors effectively .
Vorbereitungsmethoden
The synthesis of Pdgfr|A/flt3-itd-IN-3 involves the preparation of 2,6,9-trisubstituted purine conjugates. The synthetic route includes the use of various reagents and conditions to achieve the desired compound.
Analyse Chemischer Reaktionen
Pdgfr|A/flt3-itd-IN-3 undergoes various chemical reactions, including inhibition of kinase activity. The compound is known to interact with specific receptors, leading to the inhibition of downstream signaling pathways. Common reagents used in these reactions include kinase inhibitors and other related compounds. The major products formed from these reactions are the inhibited forms of the target receptors .
Wissenschaftliche Forschungsanwendungen
Pdgfr|A/flt3-itd-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of kinase activity and the effects on downstream signaling pathways. In biology, it is used to investigate the role of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3 in various cellular processes. In medicine, the compound is being researched for its potential in treating acute myeloid leukemia and chronic eosinophilic leukemia. Additionally, it has applications in the study of chronic pain and other non-oncology indications .
Wirkmechanismus
The mechanism of action of Pdgfr|A/flt3-itd-IN-3 involves the inhibition of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. These receptors are involved in the regulation of cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound disrupts the downstream signaling pathways, leading to the suppression of cell growth and induction of apoptosis in cancer cells. The molecular targets include the receptors themselves and the associated signaling pathways such as PI3K, RAS, and STAT5 .
Vergleich Mit ähnlichen Verbindungen
Pdgfr|A/flt3-itd-IN-3 is unique in its selective inhibition of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. Similar compounds include quizartinib, gilteritinib, and crenolanib, which also target FMS-like tyrosine kinase 3 but may have different selectivity profiles and additional targets. For example, quizartinib is known to inhibit mutant forms of FMS-like tyrosine kinase 3, platelet-derived growth factor receptor alpha, and KIT isoforms .
Eigenschaften
Molekularformel |
C26H39N9 |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
6-N-[4-(4-aminobutylamino)phenyl]-2-N-(4-aminocyclohexyl)-9-cyclopentylpurine-2,6-diamine |
InChI |
InChI=1S/C26H39N9/c27-15-3-4-16-29-19-11-13-20(14-12-19)31-24-23-25(35(17-30-23)22-5-1-2-6-22)34-26(33-24)32-21-9-7-18(28)8-10-21/h11-14,17-18,21-22,29H,1-10,15-16,27-28H2,(H2,31,32,33,34) |
InChI-Schlüssel |
GSQNTGGWLBUZMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)NCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
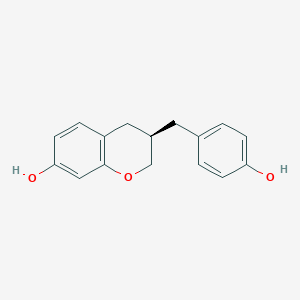
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
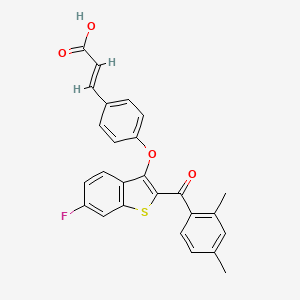
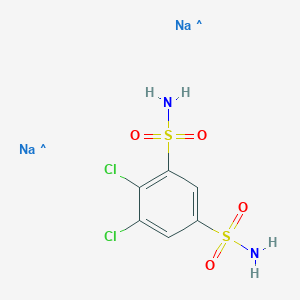
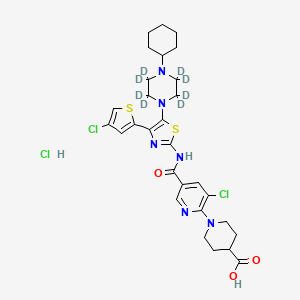
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
